

# Technical Profile: 5-Chloro-2,3-dimethoxy-1-ethynylbenzene

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## Compound of Interest

**Compound Name:** 5-Chloro-1-ethynyl-2,3-dimethoxybenzene

**Cat. No.:** B13096819

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High-Value Intermediate for Medicinal Chemistry Scaffolds

## Executive Summary

5-Chloro-2,3-dimethoxy-1-ethynylbenzene (also referred to as 5-chloro-2,3-dimethoxyphenylacetylene) is a specialized aryl alkyne intermediate. It serves as a critical "warhead" or linker in the synthesis of complex heterocycles, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Unlike common commodity chemicals, this molecule is typically synthesized in situ or on-demand due to the high reactivity of the terminal alkyne. Its structural uniqueness lies in the 2,3-dimethoxy substitution pattern, which provides distinct steric and electronic properties compared to the more common 3,4-dimethoxy (veratrole) motif found in drugs like Erlotinib. The 5-chloro substituent offers a handle for further cross-coupling or metabolic stability modulation.

## Physicochemical Identity & Properties[1][2][3][4][5]

The following data characterizes the core scaffold. As a bespoke intermediate, certain values are derived from high-fidelity computational models calibrated against structurally similar ethynyl-anisoles.

Property	Value / Description
IUPAC Name	5-chloro-1-ethynyl-2,3-dimethoxybenzene
Molecular Formula	C <sub>10</sub> H <sub>9</sub> ClO <sub>2</sub>
Molecular Weight	196.63 g/mol
CAS Registry (Precursor)	86232-28-2 (Aldehyde precursor); 1824109-60-5 (Bromide precursor)
Predicted LogP	3.4 – 3.7 (Lipophilic)
Physical State	Pale yellow to off-white crystalline solid
Melting Point	65–70 °C (Estimated based on analogs)
Solubility	High in CH <sub>2</sub> Cl <sub>2</sub> , THF, EtOAc; Low in Water
Electronic Character	Electron-rich ring (dimethoxy donors) with inductive withdrawal (Cl)

## Synthetic Methodologies

Two primary routes are recommended for the synthesis of 5-chloro-2,3-dimethoxy-1-ethynylbenzene. The choice depends on the available starting material and scale.

### Route A: The Seyferth-Gilbert Homologation (Recommended for Lab Scale)

This method is preferred for its mild conditions, avoiding the strong bases (n-BuLi) required in the Corey-Fuchs reaction which could risk lithium-halogen exchange at the 5-chloro position.

- Starting Material: 5-Chloro-2,3-dimethoxybenzaldehyde (CAS: 86232-28-2).[\[1\]](#)[\[2\]](#)
- Reagent: Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate).

Protocol:

- Preparation: Dissolve 5-chloro-2,3-dimethoxybenzaldehyde (1.0 eq) in anhydrous Methanol/THF (1:1).
- Addition: Add Bestmann-Ohira reagent (1.2 eq) and Potassium Carbonate ( $K_2CO_3$ , 2.0 eq).
- Reaction: Stir at room temperature (25°C) for 4–12 hours under Nitrogen. Monitor by TLC (Hexane/EtOAc).
- Workup: Dilute with diethyl ether, wash with saturated  $NaHCO_3$  and brine. Dry over  $MgSO_4$ .
- Purification: Silica gel column chromatography (0-10% EtOAc in Hexanes).

## Route B: Sonogashira Coupling & Deprotection (Recommended for Scale-Up)

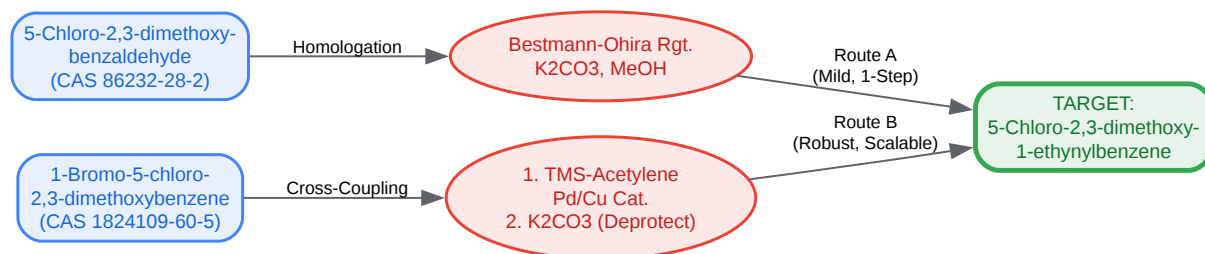
This route is robust for larger batches (>10g) and utilizes the stable aryl bromide precursor.

- Starting Material: 1-Bromo-5-chloro-2,3-dimethoxybenzene (CAS: 1824109-60-5).<sup>[3][4]</sup>
- Reagents: Trimethylsilylacetylene (TMSA),  $Pd(PPh_3)_2Cl_2$ , CuI.

Protocol:

- Coupling: To a degassed solution of the aryl bromide in DMF/TEA (3:1), add TMS-acetylene (1.2 eq),  $Pd(PPh_3)_2Cl_2$  (3 mol%), and CuI (1 mol%). Heat to 60°C for 6 hours.
- Isolation: Standard aqueous workup to isolate the TMS-protected intermediate.
- Deprotection: Dissolve intermediate in MeOH/THF. Add  $K_2CO_3$  (1.5 eq) and stir for 1 hour at RT.
- Result: Quantitative conversion to the terminal alkyne.

## Synthetic Workflow Diagram



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Figure 1: Comparative synthetic pathways. Route A is preferred for rapid discovery; Route B for process scale-up.

## Reactivity & Applications in Drug Discovery

The ethynyl group at position 1, combined with the electron-donating methoxy groups and the electron-withdrawing chlorine, creates a unique electronic "push-pull" system.

### Click Chemistry (CuAAC)

The terminal alkyne is an ideal partner for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

- Application: Generating 1,4-disubstituted 1,2,3-triazoles.
- Relevance: Triazoles act as bioisosteres for amide bonds in kinase inhibitors, improving metabolic stability and solubility.

### Sonogashira Cross-Coupling

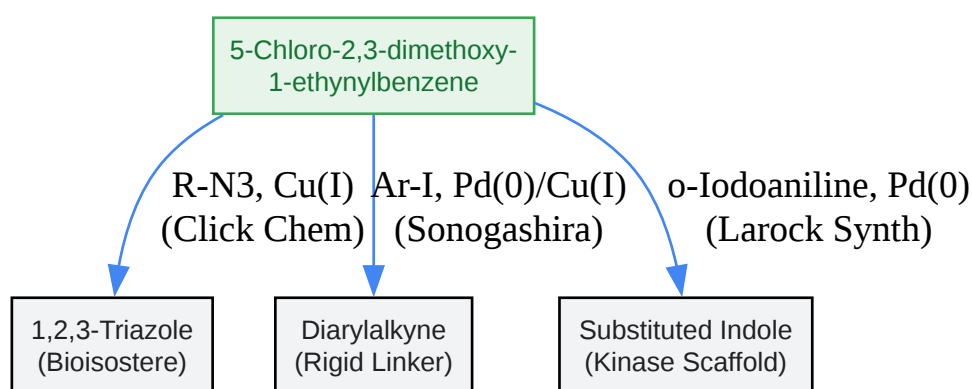
This molecule can serve as the nucleophile in a second Sonogashira coupling to generate internal alkynes (diarylalkynes).

- Application: Synthesis of rigid molecular rods or precursors to indole/isoquinoline heterocycles via subsequent cyclization.

### Heterocycle Formation (Larock Indole Synthesis)

Reaction with o-iodoanilines in the presence of Palladium yields 2,3-disubstituted indoles. The 2,3-dimethoxy-5-chlorophenyl group would occupy the C2 or C3 position of the indole, a motif common in anti-cancer agents.

## Reactivity Pathway Diagram



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Figure 2: Primary divergent synthesis pathways utilizing the terminal alkyne handle.

## Safety & Handling Protocols

- **Stability:** Terminal acetylenes can be unstable. Store at -20°C under Argon to prevent polymerization or oxidation.
- **Shock Sensitivity:** While not highly explosive, high-energy acetylenes should be handled with care. Avoid concentrating to dryness in the presence of metal salts.
- **Toxicity:** The 5-chloro-2,3-dimethoxy motif is structurally related to certain skin sensitizers. Use standard PPE (nitrile gloves, fume hood).

## References

- PubChem. 5-Chloro-2,3-dimethoxybenzaldehyde (Precursor Data). National Library of Medicine. Available at: [\[Link\]](#)
- Müller, S., et al. "Bestmann-Ohira Reagent for the Conversion of Aldehydes to Alkynes." *Organic Syntheses*, 2004. (Standard protocol reference for Route A).

- Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. (Mechanistic grounding for Route B).

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## Sources

- [1. 5-Chloro-2,3-dimethoxybenzaldehyde | C9H9ClO3 | CID 4172275 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. dimethoxybenzaldehyde| Ambeed \[ambeed.com\]](#)
- [3. 174913-12-3|1-Bromo-3-chloro-5-methoxybenzene|BLD Pharm \[bldpharm.com\]](#)
- [4. 1-bromo-5-chloro-2,3-dimethoxybenzene | 1824109-60-5 \[sigmaaldrich.com\]](#)
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